2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-bromo-3-chloroaniline with 4-nitrobenzaldehyde under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include sodium hydroxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenols and anilines.
Scientific Research Applications
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitroaniline
- 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrobenzene
Uniqueness
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its uniqueness, providing additional sites for chemical modification and potential biological interactions.
Properties
Molecular Formula |
C13H8BrClN2O3 |
---|---|
Molecular Weight |
355.57 g/mol |
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8BrClN2O3/c14-11-3-1-9(6-12(11)15)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H |
InChI Key |
CCQSTFAVWQGFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Br |
Origin of Product |
United States |
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